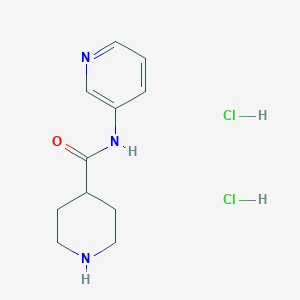

N-(pyridin-3-yl)piperidine-4-carboxamide dihydrochloride

Description

Molecular Architecture and Crystallographic Analysis

The molecular architecture of this compound features a distinctive dual-ring system where a piperidine ring connects to a pyridine ring through a carbonyl group. The presence of two hydrochloride groups indicates formation of a stable salt form, which significantly enhances solubility in aqueous environments compared to the neutral form. This salt formation occurs through protonation of nitrogen atoms within the heterocyclic framework, creating a cationic species balanced by chloride counterions.

Crystallographic studies of related piperidine-4-carboxamide derivatives provide insight into the structural organization of this compound class. Analysis of similar compounds reveals that the piperidine ring typically adopts a chair conformation, which represents the most thermodynamically stable arrangement. The carboxamide functional group exhibits planar geometry, facilitating conjugation between the nitrogen lone pair and the carbonyl system.

The pyridine ring system in this compound maintains aromatic character with characteristic bond length alternation. Comparative analysis with related pyridine derivatives suggests that the nitrogen atom at position 3 participates in hydrogen bonding interactions, particularly in the dihydrochloride salt form. The spatial arrangement between the piperidine and pyridine rings is governed by the carboxamide linker, which restricts rotational freedom and influences overall molecular conformation.

Crystallographic data from structurally related compounds demonstrate that hydrogen bonding patterns significantly influence packing arrangements. In similar piperidine-carboxamide structures, strong hydrogen bonds form between carboxyamide nitrogen atoms and nearby acceptor groups, with distances typically ranging from 2.8 to 3.0 Angstroms. The dihydrochloride salt formation in this compound likely creates additional hydrogen bonding opportunities through protonated nitrogen centers.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance spectroscopy provides detailed structural information for this compound through characteristic chemical shift patterns. The piperidine ring protons typically appear as complex multipets in the aliphatic region, with axial and equatorial protons exhibiting distinct coupling patterns due to conformational preferences. The carboxamide proton appears significantly downfield, typically around 10-11 parts per million in deuterated dimethyl sulfoxide, reflecting the electron-withdrawing nature of the carbonyl group.

Pyridine ring protons in this compound exhibit characteristic aromatic chemical shifts, with the proton adjacent to the carboxamide substituent showing particular downfield displacement. Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbonyl carbon at approximately 165 parts per million, consistent with amide functionality. The pyridine carbons appear in the aromatic region between 120-150 parts per million, with the substituted carbon showing distinctive chemical shift values.

Infrared spectroscopy of this compound displays characteristic absorption bands that confirm structural features. The carboxamide carbonyl stretch appears around 1680 wavenumbers, indicating typical amide functionality. Additional bands corresponding to carbon-nitrogen stretches in both heterocyclic rings provide further structural confirmation. The dihydrochloride salt formation may broaden certain absorption bands due to hydrogen bonding interactions with chloride ions.

Mass spectrometry analysis reveals the molecular ion peak consistent with the expected molecular formula. Fragmentation patterns typically show loss of the pyridine moiety, generating characteristic fragment ions that confirm structural connectivity. The presence of chloride ions in the dihydrochloride salt form influences ionization behavior, with protonated molecular ions being readily observable under electrospray ionization conditions.

| Spectroscopic Parameter | Characteristic Value | Structural Assignment |

|---|---|---|

| Carbonyl Carbon-13 Nuclear Magnetic Resonance | ~165 ppm | Carboxamide functionality |

| Carboxamide Proton (¹H Nuclear Magnetic Resonance) | ~10-11 ppm | Hydrogen bonded amide proton |

| Infrared Carbonyl Stretch | ~1680 cm⁻¹ | Amide carbonyl frequency |

| Molecular Ion (Mass Spectrometry) | 278.18 m/z | [M+H]⁺ dihydrochloride form |

Tautomeric and Conformational Dynamics

Tautomeric equilibria in this compound involve potential interconversion between different protonation states and conformational arrangements. The carboxamide functionality can exist in different resonance forms, with electron delocalization between the nitrogen lone pair and carbonyl group influencing overall stability. Quantum chemistry calculations suggest that conformational dynamics between different ring arrangements occur rapidly, particularly in solution phases.

The piperidine ring system exhibits conformational flexibility, with chair-chair interconversion representing the primary dynamic process. Ring inversion barriers are typically low, allowing rapid equilibration between different conformational states at room temperature. The presence of the carboxamide substituent at the 4-position introduces steric constraints that may favor particular conformational arrangements over others.

Protonation effects in the dihydrochloride salt form significantly influence tautomeric behavior. Addition of hydrochloric acid results in formation of protonated species, creating a statistical mixture of different conformational states. The pyridine nitrogen and piperidine nitrogen both serve as potential protonation sites, leading to complex equilibria between various charged species. These protonation patterns directly impact crystallization behavior and physical properties of the compound.

Dynamic Nuclear Magnetic Resonance studies of related piperidine derivatives demonstrate rapid exchange between different conformational states on the Nuclear Magnetic Resonance timescale. Temperature-dependent spectroscopic studies reveal coalescence phenomena corresponding to conformational interconversion processes. The dihydrochloride salt formation may stabilize particular conformational arrangements through intermolecular interactions with chloride counterions.

Comparative Analysis with Piperidine-4-carboxamide Derivatives

Structural comparison of this compound with related piperidine-4-carboxamide derivatives reveals distinctive features arising from the pyridine substituent. The compound N-(pyridin-4-yl)piperidine-4-carboxamide exhibits similar overall architecture but with the nitrogen atom positioned differently within the pyridine ring. This positional difference significantly influences hydrogen bonding patterns and crystal packing arrangements.

Comparative analysis with N-(pyridin-2-yl)piperidine-3-carboxamide dihydrochloride demonstrates the importance of both pyridine substitution pattern and carboxamide position. The 3-carboxamide derivative shows different conformational preferences compared to the 4-carboxamide analog, reflecting altered steric interactions between the substituent and piperidine ring framework. These structural variations directly impact biological activity profiles and physicochemical properties.

Examination of related compounds such as 4-(methylamino)piperidine-4-carboxamide dihydrochloride reveals the significance of the pyridine substitution. The methylamino derivative lacks the extended aromatic system present in this compound, resulting in different electronic properties and intermolecular interaction patterns. The pyridine ring system introduces additional hydrogen bonding possibilities and π-π stacking interactions not available in simpler alkyl-substituted analogs.

Crystallographic comparison with adamantyl-substituted piperidine derivatives shows how substituent size and rigidity influence overall molecular architecture. The adamantyl group imposes significant steric constraints, forcing specific conformational arrangements. In contrast, the pyridine substituent in this compound provides greater conformational flexibility while maintaining aromatic character.

| Compound | Substitution Pattern | Key Structural Feature | Comparative Observation |

|---|---|---|---|

| N-(pyridin-3-yl)piperidine-4-carboxamide | 3-pyridyl, 4-carboxamide | Dual heterocyclic system | Enhanced hydrogen bonding capability |

| N-(pyridin-4-yl)piperidine-4-carboxamide | 4-pyridyl, 4-carboxamide | Alternative pyridine positioning | Different crystal packing patterns |

| N-(pyridin-2-yl)piperidine-3-carboxamide | 2-pyridyl, 3-carboxamide | Modified carboxamide position | Altered conformational preferences |

| 4-(methylamino)piperidine-4-carboxamide | Methyl substitution | Simplified substituent | Reduced aromatic interactions |

Propriétés

IUPAC Name |

N-pyridin-3-ylpiperidine-4-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O.2ClH/c15-11(9-3-6-12-7-4-9)14-10-2-1-5-13-8-10;;/h1-2,5,8-9,12H,3-4,6-7H2,(H,14,15);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEBPVJAUDXZOGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)NC2=CN=CC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

General Synthetic Strategy

The core synthetic approach for N-(pyridin-3-yl)piperidine-4-carboxamide involves:

- Amide bond formation between a piperidine-4-carboxylic acid derivative and 3-aminopyridine or pyridine-3-carboxylic acid derivatives.

- Conversion to the dihydrochloride salt by treatment with hydrochloric acid to enhance solubility and stability.

This approach is consistent across literature and commercial synthesis.

Detailed Synthetic Routes

Reaction of Piperidine Derivatives with Pyridine-3-carboxylic Acid

- The synthesis typically starts with piperidine-4-carboxylic acid or its ester derivatives.

- Activation of the carboxylic acid group is achieved using coupling reagents or conversion to acid chloride.

- The activated intermediate reacts with 3-aminopyridine to form the amide bond.

- The free base amide is then converted to the dihydrochloride salt by reaction with HCl in an appropriate solvent (e.g., 1,4-dioxane or ethanol).

Use of Acid Chloride Intermediate

- Preparation of the acid chloride from piperidine-4-carboxylic acid using reagents like oxalyl chloride ((COCl)2) in the presence of catalytic DMF at low temperature (0°C) is a common step.

- Subsequent addition of 3-aminopyridine under controlled temperature yields the amide.

- This method provides good control over reaction conditions and purity.

Mitsunobu Reaction and Ester Hydrolysis (Alternative Route)

- Esterification of pyridine carboxylic acid derivatives with methanol to form methyl esters.

- Alkylation of the ester with protected piperidine derivatives via Mitsunobu reaction.

- Hydrolysis of the ester to yield the carboxylic acid intermediate.

- Amide formation with 3-aminopyridine followed by salt formation.

Catalysts, Solvents, and Reaction Conditions

- Coupling reagents : Commonly used include carbodiimides (e.g., EDC, DCC) or acid chlorides for activation.

- Solvents : Dichloromethane (CH2Cl2), tetrahydrofuran (THF), or acetonitrile are typical for amide bond formation.

- Temperature : Reactions are often conducted at 0°C to room temperature to control side reactions.

- Acidification : Hydrochloric acid in dioxane or ethanol is used to form the dihydrochloride salt, usually at room temperature for 15–30 minutes.

Representative Preparation Procedure (Summarized)

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | Piperidine-4-carboxylic acid + (COCl)2, catalytic DMF, 0°C to RT | Formation of acid chloride intermediate |

| 2 | Acid chloride + 3-aminopyridine, CH2Cl2, 0°C to RT | Amide bond formation |

| 3 | Concentration and purification by column chromatography | Isolation of free base amide |

| 4 | Treatment with 4.0 M HCl in 1,4-dioxane, RT, 15 min | Formation of dihydrochloride salt |

| 5 | Filtration and drying | Isolation of final product as dihydrochloride salt |

Analytical Characterization Supporting Preparation

- Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR confirm the structural integrity of the amide and pyridine moieties.

- Mass Spectrometry (MS) : Electrospray ionization (ESI) confirms molecular weight consistent with the dihydrochloride salt.

- Infrared Spectroscopy (IR) : Confirms amide bond formation via characteristic C=O stretching.

- Purity Assessment : High-performance liquid chromatography (HPLC) is used to monitor reaction completion and purity.

Research Findings and Optimization

- Mild conditions with triethylamine as base and coupling reagents improve yield and reduce impurities.

- The dihydrochloride salt form enhances compound stability and solubility, beneficial for biological assays.

- Alternative synthetic routes involving reductive amination and palladium-catalyzed coupling have been explored for related analogues but are less common for this compound specifically.

- Reported isolated yields for similar amide formations range from 40% to 70%, depending on purification methods and scale.

Summary Table of Preparation Methods

| Methodology | Key Reagents | Conditions | Advantages | Yield Range |

|---|---|---|---|---|

| Acid chloride route | Piperidine-4-carboxylic acid, oxalyl chloride, 3-aminopyridine | 0°C to RT, CH2Cl2 solvent | High purity, well-controlled | 40–70% |

| Mitsunobu alkylation + hydrolysis | Methyl pyridine carboxylate ester, tert-butyl piperidine derivative | Mitsunobu reaction, ester hydrolysis, amide coupling | Useful for complex derivatives | Moderate |

| Direct coupling with carbodiimides | Piperidine acid, 3-aminopyridine, EDC/DCC | Room temperature, organic solvents | Simpler setup | Moderate to good |

Analyse Des Réactions Chimiques

Types of Reactions

N-(pyridin-3-yl)piperidine-4-carboxamide dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using halogenating agents like chlorine or bromine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-3-carboxylic acid derivatives, while reduction may produce piperidine-4-carboxamide derivatives .

Applications De Recherche Scientifique

AMPK Activation

N-(pyridin-3-yl)piperidine-4-carboxamide dihydrochloride has been identified as an indirect activator of AMP-activated protein kinase (AMPK). AMPK plays a crucial role in cellular energy homeostasis and is a target for treating metabolic disorders, including obesity and type 2 diabetes. In studies, this compound demonstrated potent inhibition of cell growth in various human breast cancer cell lines by activating AMPK, indicating its potential as an anti-cancer agent .

Table 1: In Vitro Activity of this compound

| Compound | AMPK Activation EC50 (µM) | Cancer Cell Line Inhibition IC50 (µM) |

|---|---|---|

| This compound | 0.011 | 0.026 (SK-BR-3) |

Structure-Activity Relationship Studies

Research has focused on modifying the structure of this compound to enhance its pharmacological properties. Various substituents have been introduced to the piperidine ring to improve solubility and potency against specific targets, such as cancer cells and metabolic pathways .

Modifications and Their Effects

The introduction of different groups at the 4-position of the piperidine linker has shown varied effects on AMPK activation potency. For instance, the addition of a fluoro group significantly increased cellular activity compared to non-substituted analogs .

Potential in Antiviral Applications

Emerging research indicates that derivatives of piperidine compounds, including this compound, may possess antiviral properties. Specifically, compounds within this class have been tested for their efficacy against viruses such as Dengue virus (DENV), showing promising results in inhibiting viral replication at micromolar concentrations .

Table 2: Antiviral Activity of Piperidine Derivatives

| Compound | Target Virus | EC50 (µM) | Cytotoxicity CC50 (µM) |

|---|---|---|---|

| N-(pyridin-3-yl)piperidine derivative | DENV | 0.18 - 6.38 | >100 |

Conclusion and Future Directions

This compound represents a promising candidate in drug development due to its AMPK activating properties and potential antiviral activity. Future studies should focus on optimizing its structure for enhanced efficacy and safety profiles, exploring its use in combination therapies for metabolic disorders and viral infections.

Mécanisme D'action

The mechanism of action of N-(pyridin-3-yl)piperidine-4-carboxamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to alterations in cellular processes. For example, it may inhibit cyclin-dependent kinases, which play a crucial role in cell cycle regulation . This inhibition can result in cell cycle arrest and apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following analysis compares N-(pyridin-3-yl)piperidine-4-carboxamide dihydrochloride with analogs based on substitution patterns, heterocyclic systems, and biological activities.

Substitution Patterns and Linker Variations

*Calculated molecular formula and weight based on structural inference.

Key Observations :

- Linker Flexibility : The pyridin-3-ylmethyl variant () introduces a methylene bridge, which may alter binding kinetics compared to the direct amide linkage in the target compound.

- Heterocycle Replacement : Thiophene-based analogs () exhibit distinct electronic properties, which could influence solubility and receptor interactions.

Pharmacological and Physicochemical Properties

Notes:

Activité Biologique

N-(pyridin-3-yl)piperidine-4-carboxamide dihydrochloride, a compound with the molecular formula C12H19Cl2N3O and a molecular weight of 292.2 g/mol, has garnered attention in pharmacological research due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C12H19Cl2N3O |

| Molecular Weight | 292.2 g/mol |

| CAS Number | 1170206-86-6 |

| Purity | ≥95% |

The compound is characterized by its piperidine and pyridine moieties, which are critical for its biological activity.

Pharmacological Activities

- Antiviral Activity : Research indicates that derivatives of piperidine compounds, including N-(pyridin-3-yl)piperidine-4-carboxamide, exhibit antiviral properties against various viruses. For instance, studies have shown that modifications in the pyridine ring can enhance the antiviral efficacy against Dengue virus (DENV) with effective concentrations (EC50) ranging from 0.18 to 6.38 μM, depending on the specific analog used .

- Renin Inhibition : The compound has been investigated as a potential inhibitor of renin, a key enzyme in the renin-angiotensin-aldosterone system (RAAS), which plays a significant role in blood pressure regulation. Structure-based design studies have identified N-(pyridin-3-yl)piperidine derivatives that effectively inhibit renin activity, suggesting their potential use in treating hypertension and related cardiovascular conditions .

- Cytotoxicity : Preliminary studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The cytotoxicity was measured using assays like AlamarBlue, revealing varying degrees of effectiveness depending on structural modifications .

The biological activities of this compound are attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound's structure allows it to bind to active sites of enzymes such as proteases and kinases, inhibiting their activity and thus altering cellular signaling pathways.

- Cellular Uptake : Its lipophilicity facilitates cellular uptake, enhancing its bioavailability and efficacy within target cells.

Case Studies

- Antiviral Efficacy Against DENV : A study evaluated several piperidine derivatives for their antiviral activity against DENV. The analogs showed a dose-dependent inhibition of viral replication with some achieving low micromolar EC50 values .

- Renin Inhibitors : In another investigation focusing on renin inhibitors, several derivatives were synthesized and tested for their potency. The most effective compounds demonstrated IC50 values significantly lower than those of existing therapies, suggesting a promising avenue for hypertension treatment .

Safety and Toxicology

Safety assessments are crucial for evaluating the potential therapeutic applications of this compound. Toxicological studies indicate that while some derivatives exhibit low toxicity profiles at therapeutic doses, further investigations are necessary to fully understand their safety margins and long-term effects .

Q & A

Q. What are the key considerations for synthesizing N-(pyridin-3-yl)piperidine-4-carboxamide dihydrochloride with high purity?

- Methodological Answer: Synthesis requires precise control of reaction conditions. For example, temperature (typically 80–100°C) and solvent selection (e.g., dichloromethane or acetonitrile) are critical to minimize side reactions. Purification via recrystallization or column chromatography ensures high purity. Intermediate characterization using NMR and mass spectrometry is essential to confirm structural integrity at each step .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

- Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR identify proton and carbon environments, confirming the piperidine-pyridine linkage and dihydrochloride salt formation .

- Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns .

- Thermal Analysis: Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) assess stability and decomposition temperatures .

Q. How should researchers assess the compound’s stability under different storage conditions?

- Methodological Answer: Conduct accelerated stability studies at varying temperatures (e.g., 4°C, 25°C, 40°C) and humidity levels. Monitor degradation via HPLC over time. Lyophilization or storage in anhydrous environments is recommended for long-term stability .

Advanced Research Questions

Q. How can discrepancies in reported biological activity data for this compound be resolved?

- Methodological Answer: Discrepancies often arise from variations in assay conditions (e.g., pH, buffer composition) or compound purity. Standardize protocols across labs and validate purity using orthogonal methods (e.g., HPLC, elemental analysis). Comparative studies with structural analogs (e.g., trifluoroacetamide derivatives) can isolate activity trends .

Q. What strategies are employed to study its structure-activity relationship (SAR) in receptor binding?

- Methodological Answer:

- Analog Synthesis: Modify the pyridine or piperidine moieties (e.g., fluorination, methyl substitution) to evaluate steric/electronic effects .

- Computational Modeling: Molecular docking (e.g., using AutoDock Vina) predicts binding affinity to targets like G-protein-coupled receptors. Validate with in vitro assays (e.g., radioligand binding) .

Q. How does the dihydrochloride salt form influence pharmacokinetic properties?

- Methodological Answer: The salt enhances aqueous solubility, improving bioavailability. Compare logP values (free base vs. salt) via shake-flask experiments. Assess in vivo absorption using Caco-2 cell models or rodent pharmacokinetic studies .

Q. What experimental approaches are used to identify off-target interactions?

- Methodological Answer:

- High-Throughput Screening: Test against panels of receptors/enzymes (e.g., CEREP’s BioPrint®).

- Proteomics: Use affinity chromatography coupled with mass spectrometry to capture interacting proteins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.